2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Brand Name: Vulcanchem
CAS No.: 941291-25-4
VCID: VC4698485
InChI: InChI=1S/C9H10N2O3/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3
SMILES: CC1CNC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19

2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 941291-25-4

Cat. No.: VC4698485

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19

* For research use only. Not for human or veterinary use.

2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine - 941291-25-4

Specification

CAS No. 941291-25-4
Molecular Formula C9H10N2O3
Molecular Weight 194.19
IUPAC Name 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C9H10N2O3/c1-6-5-10-8-3-2-7(11(12)13)4-9(8)14-6/h2-4,6,10H,5H2,1H3
Standard InChI Key XGQMNDZPLBYYTB-UHFFFAOYSA-N
SMILES CC1CNC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Introduction

Synthetic Methodologies

The synthesis of benzoxazine derivatives typically involves cyclization reactions between 2-aminophenols and electrophilic reagents. For 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, plausible routes include:

Route 2: One-Pot Cyclocondensation

  • Combine 2-nitrophenol derivatives with methyl-substituted epoxides under acidic conditions, followed by oxidative cyclization .

Example Reaction Scheme:

2-Nitrophenol+Methyl glycidateH+2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine\text{2-Nitrophenol} + \text{Methyl glycidate} \xrightarrow{\text{H}^+} \text{2-Methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine}

Physicochemical Properties

Data from analogous compounds suggest the following properties for 2-methyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine:

PropertyValueSource Compound Reference
Density1.3 ± 0.1 g/cm³
Boiling Point340–342°C (estimated)
SolubilityLow in water; soluble in DMSO
Flash Point160–165°C

The nitro group enhances polarity, while the methyl group marginally increases hydrophobicity compared to non-methylated analogs like 7-nitro-3,4-dihydro-2H-1,4-benzoxazine .

Applications in Research and Industry

Medicinal Chemistry

  • Antimicrobial Activity: Nitro-substituted benzoxazines exhibit inhibitory effects against Gram-positive bacteria, likely due to nitroreductase-mediated activation.

  • Anticancer Potential: Analogous compounds demonstrate moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM).

Material Science

  • Polymer Precursors: Benzoxazines serve as monomers for thermosetting resins. The nitro group may facilitate crosslinking via radical reactions .

Future Directions

  • Pharmacokinetic Studies: Evaluate absorption and metabolism in preclinical models.

  • Derivatization: Explore substituent effects at positions 2 and 7 on bioactivity.

  • Scale-Up Synthesis: Optimize one-pot methods for industrial production .

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